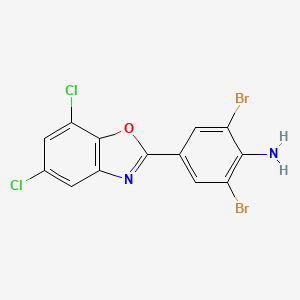
2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is a complex organic compound that features both bromine and chlorine substituents on an aniline and benzoxazole framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves multiple steps:
Bromination: The starting material, often a substituted aniline, undergoes bromination to introduce bromine atoms at the 2 and 6 positions.
Formation of Benzoxazole: The intermediate product is then reacted with appropriate reagents to form the benzoxazole ring. This step may involve cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines and benzoxazoles, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2,6-Dibromo-4-chloroaniline: Similar structure but lacks the benzoxazole ring.
2,6-Dibromoaniline: Lacks both the benzoxazole ring and chlorine substituents.
4-Chloro-2,6-dibromoaniline: Similar but with different substitution pattern.
Uniqueness
2,6-Dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is unique due to the combination of bromine and chlorine substituents on both the aniline and benzoxazole rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C13H6Br2Cl2N2O |
|---|---|
分子量 |
436.9 g/mol |
IUPAC名 |
2,6-dibromo-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H6Br2Cl2N2O/c14-7-1-5(2-8(15)11(7)18)13-19-10-4-6(16)3-9(17)12(10)20-13/h1-4H,18H2 |
InChIキー |
ZLYNSKNUVOPBQX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Br)N)Br)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


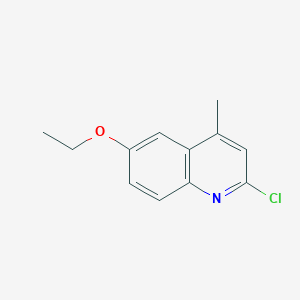
![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)
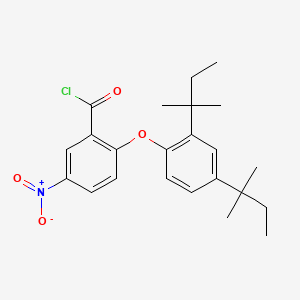
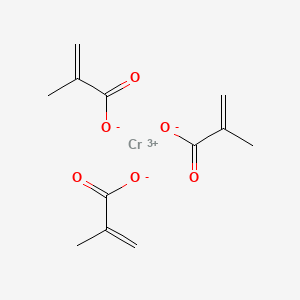
![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)
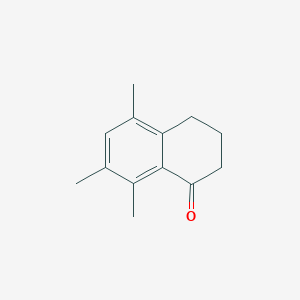

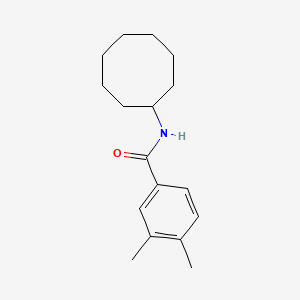
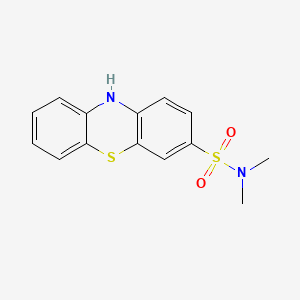
methanone](/img/structure/B13804956.png)
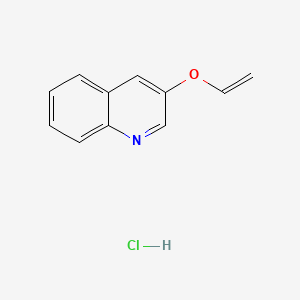
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)
![2,2-Dimethyl-4-[[(2-phenylmethoxy-4-hexadecynyl)oxy]methyl]-1,3-dioxolane](/img/structure/B13804993.png)
